bis-BOC-histidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H25N3O6 |

|---|---|

Molecular Weight |

355.39 g/mol |

IUPAC Name |

(2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)19(14(23)25-16(4,5)6)11(12(20)21)7-10-8-17-9-18-10/h8-9,11H,7H2,1-6H3,(H,17,18)(H,20,21)/t11-/m0/s1 |

InChI Key |

XVQIEJCTJCUKMP-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N([C@@H](CC1=CN=CN1)C(=O)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(CC1=CN=CN1)C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

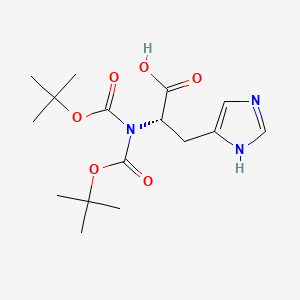

bis-BOC-histidine chemical structure and molecular weight

An In-depth Technical Guide to Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine (bis-BOC-Histidine)

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine, commonly referred to as this compound or Boc-His(Boc)-OH. It is an essential derivative for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will explore its chemical properties, the strategic rationale for its dual-protection scheme, and its practical application in solid-phase peptide synthesis (SPPS).

Core Chemical Identity and Properties

This compound is a derivative of the amino acid L-histidine where both the primary alpha-amino group (Nα) and the tau (τ) nitrogen of the imidazole side chain are protected by a tert-butoxycarbonyl (BOC) group. This comprehensive protection is critical for preventing undesirable side reactions during peptide synthesis.

Chemical Structure

The structure features two bulky BOC groups, which significantly influence the molecule's reactivity and solubility.

Caption: Diagram of Nα,Nτ-bis-BOC-L-histidine structure.

Quantitative Data

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₅N₃O₆ | [1] |

| Molecular Weight | 355.39 g/mol | [1] |

| CAS Number | 20866-46-0 | [1][2] |

| Appearance | White to off-white solid/powder | |

| Purity | ≥97.0% (NMR), ≥98% (TLC) | |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), DMSO, Acetone | |

| Storage | Powder: -20°C for up to 3 years |

Note: this compound is often supplied as its dicyclohexylammonium (DCHA) salt (CAS Number: 31687-58-8) to improve stability and handling.[3]

The Scientific Imperative for Dual-BOC Protection

The imidazole side chain of histidine presents a unique challenge in peptide synthesis. Its nucleophilic nature can lead to several undesirable side reactions. The use of a second BOC group on the imidazole nitrogen is a deliberate strategy to mitigate these risks.

Expertise: Preventing Side Reactions

The unprotected imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptides and purification difficulties. More critically, the imidazole ring can act as a base, catalyzing the racemization of the activated histidine residue, which compromises the chiral integrity of the final peptide.

The dual-protection strategy offered by Boc-His(Boc)-OH provides a robust solution.[2]

-

Nα-BOC Group : This is the standard temporary protecting group for the alpha-amino function in BOC-based SPPS. It prevents the amino group from reacting during the coupling step and is selectively removed by moderate acids like trifluoroacetic acid (TFA).[4]

-

Nτ-BOC Group : This group deactivates the imidazole ring, effectively preventing it from participating in side reactions such as acylation and racemization.[2]

This comprehensive protection ensures the correct and selective incorporation of the histidine residue into the growing peptide chain, resulting in higher purity and yield.[2]

Trustworthiness: A Self-Validating System

A key advantage of the bis-BOC strategy is the simultaneous cleavage of both BOC groups during the standard N-terminal deprotection step in Boc-SPPS. The use of trifluoroacetic acid (TFA) efficiently removes the Nα-BOC group to allow for the next coupling cycle, and it simultaneously removes the Nτ-BOC group from the histidine side chain. This simplifies the workflow, as no separate, orthogonal deprotection step is required for the side chain, making the protocol more efficient and less prone to error.

This characteristic makes Boc-His(Boc)-OH particularly well-suited for introducing a histidine residue near the N-terminus or in the synthesis of shorter peptides where final deprotection liberates the side chain without complication.

Experimental Protocol: Application in Boc-SPPS

The following is a generalized, field-proven protocol for the incorporation of Boc-His(Boc)-OH into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS).

Workflow Diagram

Caption: Workflow for incorporating this compound in SPPS.

Step-by-Step Methodology

This protocol assumes a standard Boc-SPPS cycle. Volumes and times may need optimization based on the specific peptide sequence and scale.

-

Resin Preparation : Start with the peptide-resin which has a free N-terminal amino group, having been deprotected and neutralized in the previous cycle.

-

Amino Acid Activation :

-

In a separate vessel, dissolve Boc-His(Boc)-OH (2-4 equivalents relative to resin substitution) and an activating agent such as HBTU/HOBt (2-4 equivalents) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA), to initiate the activation. Allow to pre-activate for 2-5 minutes.

-

-

Coupling Reaction :

-

Add the activated Boc-His(Boc)-OH solution to the vessel containing the peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines.

-

-

Washing :

-

Filter the resin and wash thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DCM (3x), isopropanol (3x), and DCM (3x).[5]

-

-

Deprotection :

-

Post-Deprotection Wash and Neutralization :

-

Continuation : The peptide-resin is now ready for the next coupling cycle. If the peptide sequence is complete, proceed to final cleavage from the resin using a strong acid like hydrofluoric acid (HF).[4]

Synthesis of this compound

While commercially available, understanding the synthesis of Boc-His(Boc)-OH provides valuable context. A common laboratory-scale synthesis involves the reaction of L-histidine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction conditions are controlled to promote the addition of the BOC protecting group to both the α-amino group and one of the imidazole nitrogens.[6] The process can produce a mixture of regioisomers (protection at Nτ vs. Nπ), which requires careful purification to isolate the desired product.[6]

Conclusion

Nα,Nτ-bis-BOC-L-histidine is a superior building block for the incorporation of histidine in Boc-based peptide synthesis. Its dual-protection mechanism provides an authoritative solution to the inherent reactivity of the imidazole side chain, preventing racemization and acylation side reactions. The convenience of simultaneous deprotection with standard TFA treatment streamlines the SPPS workflow, enhancing efficiency and the integrity of the final peptide product. For any drug development or research program involving histidine-containing peptides, the use of Boc-His(Boc)-OH is a scientifically sound choice that ensures trustworthiness and reproducibility in synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Advantages of Using N-alpha, N-im-bis-Boc-L-histidine.[Link]

-

Chem-Impex. Boc-L-histidine.[Link]

-

PubChem. N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1).[Link]

-

PubChem. this compound.[Link]

-

Aapptec Peptides. Boc-His(Boc)-OH [20866-46-0].[Link]

-

National Institutes of Health (NIH). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.[Link]

-

jOeCHEM. Peptide Synthesis with the Boc Protecting Group.[Link]

- Google Patents.EP0061933A2 - Histidine protection.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).[Link]

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | C28H48N4O6 | CID 16211319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: N,N'-di-Boc-L-histidine (CAS 20866-46-0)

Advanced Protocols for High-Fidelity Histidine Incorporation in Peptide Synthesis

Executive Summary

N,N'-di-Boc-L-histidine (Boc-His(Boc)-OH), identified by CAS 20866-46-0 , represents a specialized amino acid derivative critical for high-precision peptide synthesis. Unlike standard histidine derivatives used in Fmoc chemistry (e.g., Fmoc-His(Trt)-OH), this compound is primarily utilized in Boc-based Solid Phase Peptide Synthesis (SPPS) and solution-phase synthesis where simultaneous deprotection of the

Its defining technical advantage lies in the suppression of racemization . The electron-withdrawing nature of the imidazole-bound tert-butoxycarbonyl (Boc) group significantly reduces the basicity of the imidazole ring, preventing the intramolecular abstraction of the

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Boc-His(Boc)-OH is a derivative of L-histidine protected at both the

Table 1: Physicochemical Constants[1]

| Property | Specification |

| Chemical Name | |

| CAS Number | 20866-46-0 |

| Molecular Formula | |

| Molecular Weight | 355.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, |

| Melting Point | Not distinct (often decomposes); typically handled as a foam or amorphous solid |

| Optical Rotation | |

| Storage | -20°C (Desiccated).[1][2][3][4] Hydrolytically unstable at RT in solution.[1] |

Structural Analysis & Racemization Suppression

The structural integrity of histidine during coupling is compromised by the basicity of the imidazole nitrogen (specifically

The Boc-Advantage:

In Boc-His(Boc)-OH, the carbamate protection on the imidazole ring exerts a strong electron-withdrawing effect (-I effect) . This dramatically lowers the

Visualization: Racemization Suppression Mechanism

Figure 1: Comparative mechanism showing how the electron-withdrawing Boc group prevents the autocatalytic racemization observed in other histidine derivatives.

Synthetic Utility & Applications

Role in Boc-SPPS

Boc-His(Boc)-OH is the reagent of choice for introducing histidine in Boc-chemistry SPPS .

-

Coupling: Standard carbodiimide (DCC/DIC) or onium salt (HBTU/HATU) activation is effective.[1] The reduced nucleophilicity of the imidazole ring prevents side reactions like acyl transfer.[2]

-

Deprotection: A unique feature is the simultaneous cleavage . Treatment with Trifluoroacetic acid (TFA) removes both the

-Boc (amine protection) and the-

Note: This contrasts with Fmoc chemistry, where the side chain (Trt) is removed by acid (TFA) but the N-terminus is removed by base (Piperidine).[1] In Boc chemistry, the side chain is usually Benzyl (HF labile), but Boc-His(Boc)-OH allows for His introduction where the side chain is freed at the same time as the N-terminus (if used as a terminal residue) or requires re-protection if used internally (rare).[1] Correction: In standard Boc SPPS, the

-Boc group is essentially "too labile" for permanent side-chain protection throughout a long synthesis if treated repeatedly with TFA.[1] Therefore, Boc-His(Boc)-OH is typically used for:

-

Synthesis of the Reagent

For researchers needing to synthesize CAS 20866-46-0 from L-Histidine:

-

Reactants: L-Histidine + Di-tert-butyl dicarbonate (

).[1][2][6] -

Conditions: Aqueous/Dioxane or Aqueous/THF mixture with Sodium Carbonate (

) or Triethylamine ( -

Purification: Acidify cold reaction mixture to pH 2-3 (carefully, to avoid deprotection) and extract into Ethyl Acetate.

Handling, Stability & Storage Protocols

Critical Warning: The

Stability Protocol

-

Moisture Sensitivity: Store strictly under desiccant.[1] Moisture causes hydrolysis of the imidazole carbamate, releasing

and free imidazole, which can then catalyze racemization. -

Nucleophilic Attack: Avoid dissolving in methanol or primary amines for extended periods unless deprotection is intended.[1] The imidazole Boc group can be transferred to other nucleophiles (Boc-transfer reagent behavior).[1]

-

Analysis: When analyzing via HPLC, use non-nucleophilic buffers. If a peak for mono-Boc-His is observed, it indicates degradation of the side-chain protection.

Validated Experimental Workflow

Protocol: Coupling Boc-His(Boc)-OH in Solution Phase

Objective: Couple Boc-His(Boc)-OH to an amine-functionalized protected amino acid (H-AA-OR).

Reagents:

-

Boc-His(Boc)-OH (1.1 eq)[1]

-

DCC (Dicyclohexylcarbodiimide) (1.1 eq) or EDC.HCl[1]

-

HOBt (Hydroxybenzotriazole) (1.1 eq) - Essential to suppress racemization further.[1]

-

Solvent: Anhydrous DCM or DMF.[1]

Step-by-Step:

-

Dissolution: Dissolve Boc-His(Boc)-OH and HOBt in anhydrous DCM/DMF at 0°C.

-

Why: Low temperature minimizes initial racemization risk during activation.[1]

-

-

Activation: Add DCC (or EDC). Stir for 15 minutes at 0°C.

-

Observation: If using DCC, white precipitate (DCU) will form.[1]

-

-

Coupling: Add the amine component (H-AA-OR) and a base (DIPEA/NMM) if the amine is a salt (e.g., HCl salt).[1]

-

Stoichiometry: Ensure pH is ~8 (measured on wet pH paper above solution).[1]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Work-up: Filter off DCU. Wash filtrate with 5% Citric Acid (removes unreacted amine/imidazole), then Sat.[1]

(removes unreacted acid), then Brine.[1] -

Drying: Dry over

and concentrate.

Protocol: Simultaneous Deprotection (TFA Method)

Objective: Remove both Boc groups to yield free L-Histidine peptide.[1]

-

Cocktail: Prepare TFA:DCM:TIPS (Triisopropylsilane):Water (50:45:2.5:2.5).

-

Why TIPS? Scavenges the tert-butyl cations generated to prevent alkylation of the imidazole ring or other sensitive residues (Trp/Met).

-

-

Reaction: Treat the protected peptide with the cocktail for 60–90 minutes at RT.

-

Precipitation: Evaporate TFA under nitrogen flow. Precipitate crude peptide in cold Diethyl Ether.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the utilization of Boc-His(Boc)-OH in peptide synthesis, highlighting the simultaneous deprotection step.

References

-

BenchChem. (2025).[1][2] Boc-His(Boc)-OH physical and chemical properties for synthesis. Retrieved from [1][2]

-

ChemicalBook. (2025).[1][6] N,N'-Di-tert-butoxycarbonyl-L-histidine Properties and CAS 20866-46-0 Data. Retrieved from [1]

-

PubChem. (2025).[1][2] Boc-His(Boc)-OH Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]

-

Merck Millipore (Novabiochem). (2015).[1] Novabiochem Letters: Histidine derivatives for minimization of racemization. Retrieved from [1]

-

CEM Corporation. (2025).[1] Application of Fmoc-His(Boc)-OH in SPPS (Comparative Mechanism Study). Retrieved from [1]

Sources

- 1. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-His(Boc)-OH | 20866-46-0 | Benchchem [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chemscene.com [chemscene.com]

- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: bis-BOC-Histidine vs. Boc-His(Trt)-OH in Peptide Synthesis

[1][2]

Executive Summary

For researchers in peptide therapeutics, the selection of histidine building blocks is a critical control point that dictates purity, yield, and downstream processing complexity.[1]

This guide analyzes the divergent physicochemical behaviors of bis-BOC-histidine (

-

Boc-His(Trt)-OH is the industry "Gold Standard" for Solid Phase Peptide Synthesis (SPPS).[2] It relies on steric bulk to suppress racemization and offers orthogonal stability against nucleophiles.

-

This compound is a specialized reagent.[2][3] It relies on electronic deactivation of the imidazole ring. While often more cost-effective, it carries significant risks of "Boc transfer" side reactions and hydrolytic instability.

Part 1: Structural & Electronic Determinants[1][2]

The fundamental difference lies in how the side-chain protecting group modifies the reactivity of the imidazole ring.[4][5]

This compound (Electronic Deactivation)[1][2]

-

Structure: Both the

-amine and the imidazole nitrogen (typically the -

Mechanism: The carbamate moiety on the imidazole is strongly electron-withdrawing. This dramatically lowers the

of the imidazole ring, effectively "shutting down" its basicity. -

Consequence: While this prevents the imidazole from acting as a nucleophile (good), the

-Boc group is chemically labile. It is susceptible to nucleophilic attack, leading to the protecting group falling off or migrating to other amines.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Boc-His(Trt)-OH (Steric Shielding)[1][2]

-

Structure: The

-amine is Boc-protected, while the imidazole -

Mechanism: The Trityl group does not significantly alter the electronics of the ring but creates a massive steric umbrella.

-

Consequence: This bulk prevents the imidazole nitrogens from approaching the

-proton (preventing racemization) and blocks external electrophiles. The Trt group is extremely stable to bases and nucleophiles, only cleaving under acidic conditions (TFA).

Visualization: Structural Logic & Reactivity

Caption: Comparative logic of electronic vs. steric protection strategies for Histidine.

Part 2: The Racemization Challenge

Histidine is notorious for racemization (conversion of L-His to D-His) during the coupling step.[2][4] This occurs via an intramolecular base-catalyzed mechanism .[2]

-

The Problem: The unprotected

-nitrogen of the imidazole can act as a base, abstracting the proton from thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

The bis-Boc Solution: The electron-withdrawing effect prevents the

-nitrogen from being basic enough to abstract the proton. Efficacy: High. -

The Trt Solution: The Trityl group is usually on the

-nitrogen.[7] Its sheer size sterically hinders the conformational rotation required for the

Part 3: Experimental Protocols

Protocol A: Coupling Boc-His(Trt)-OH (Recommended)

Use this for sequences >5 residues or when high purity is non-negotiable.[2]

Reagents:

-

Boc-His(Trt)-OH (1.0 g, ~2.0 mmol)[2]

-

Coupling Agent: HBTU or HATU (0.95 eq)[2]

-

Base: DIEA (2.0 eq)[2]

-

Solvent: DMF (anhydrous)[2]

Workflow:

-

Dissolution: Dissolve Boc-His(Trt)-OH in minimal DMF.

-

Activation: Add HBTU/HATU. Add DIEA immediately. Note: Minimize activation time (< 2 mins) before adding to resin to reduce racemization risk.[2]

-

Coupling: Add activated mixture to the resin. Shake for 30–60 minutes.

-

Monitoring: Perform Kaiser test. If slightly positive, recouple using DIC/HOBt to avoid over-activation.

Protocol B: Handling this compound

Use this for N-terminal His or short, budget-constrained peptides.[2]

Critical Warning: bis-Boc-His is often sold as a DCHA (Dicyclohexylamine) salt to stabilize it.[2] You MUST desalt it before coupling, or the DCHA amine will compete for the activated ester, terminating your chain.

Desalting Workflow:

-

Suspend bis-Boc-His•DCHA salt in Ethyl Acetate (EtOAc).[2]

-

Wash with cold 0.5 M

or -

Wash organic layer with brine, dry over

, and evaporate. -

Coupling: Use immediate DIC/HOBt activation. Avoid strong bases during coupling to prevent the side-chain Boc from falling off.

Protocol C: Final Cleavage & Deprotection[1][2]

The major divergence occurs here.

| Step | Boc-His(Trt)-OH Strategy | This compound Strategy |

| Reagent | TFA / Scavengers | TFA (Neat or minimal scavenger) |

| Cocktail | 90% TFA, 5% TIS (Triisopropylsilane), 5% | 50-90% TFA in DCM.[2] |

| Mechanism | TFA removes N-term Boc AND side-chain Trt.[2][3][4] | TFA removes N-term Boc AND side-chain Boc.[2][4] |

| Criticality | High. The Trityl cation ( | Low. The t-butyl cation is generated but is less "sticky" than Trt, though scavengers are still good practice. |

Part 4: Comparative Data Analysis

The following table summarizes the operational differences for decision-making.

| Feature | Boc-His(Trt)-OH | This compound |

| CAS Number | 32926-43-5 | 20866-46-0 (Free Acid) |

| Side Chain Stability | High. Stable to base/nucleophiles.[2] | Low. Labile to nucleophiles/base. |

| Racemization Risk | Very Low (< 0.5% with proper activation).[2] | Low (< 1.0%), but handling dependent. |

| Solubility (DMF) | Excellent. | Good (Free acid); Poor (DCHA salt).[2] |

| Side Reactions | Trityl re-alkylation (requires scavengers).[2] | Boc Transfer (acylation of other amines). |

| Cost | High ( | Moderate ( |

| Primary Use Case | Long peptides, GMP manufacturing. | Short peptides, N-terminal His.[2] |

Decision Logic Diagram

Caption: Decision tree for selecting the optimal Histidine derivative based on sequence position and length.

References

-

Albericio, F., et al. (2000). Preparation and handling of peptides containing Histidine. Journal of Organic Chemistry. (Contextual citation for racemization mechanisms).

solubility of bis-BOC-histidine in DCM vs DMF

Operational Solubility of -bis-tert-butoxycarbonyl-L-histidine: A Comparative Technical Guide

Part 1: Molecular Architecture & Solvation Mechanisms[2]

To understand the solubility profile of Boc-His(Boc)-OH, one must analyze its deviation from standard amino acid polarity.[1][2]

The Lipophilic Shift

Native histidine is highly polar due to its imidazole side chain (pKa ~6.0) and zwitterionic nature.[1][2] However, the bis-BOC protection fundamentally alters this physicochemical profile:

- -Boc: Masks the N-terminal amine, removing H-bond donor capability.[1][2]

-

-Boc: Protects the

Solvation Thermodynamics

The addition of two bulky tert-butyl groups creates a "grease ball" effect, significantly increasing the molecule's lipophilicity (

-

In DCM (Dielectric Constant

): The non-polar interaction between the chlorinated solvent and the hydrophobic tert-butyl shells is thermodynamically favorable. DCM effectively solvates the protecting groups. -

In DMF (Dielectric Constant

): While DMF is a universal aprotic solvent, the high lipophilicity of bis-BOC-His can occasionally lead to slower dissolution rates compared to mono-protected derivatives, although it remains chemically soluble.[1][2]

Part 2: Comparative Solvent Analysis (DCM vs. DMF)

The choice between DCM and DMF is not merely about dissolving the powder; it is about the entire coupling ecosystem .

Table 1: Technical Comparison for SPPS Applications

| Feature | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Solubility (Bis-BOC-His) | Excellent. Rapid dissolution even at high concentrations (>0.5 M).[1][2] | Good. May require vortexing/sonication at high concentrations.[2] |

| Resin Swelling | Moderate (Polystyrene) to Poor (PEG-based resins).[1][2] | Superior. Universal swelling for most SPPS resins (ChemMatrix, PEG-PS).[1][2] |

| Coupling Kinetics | Slower. Low dielectric constant stabilizes ion pairs, potentially retarding activation.[2] | Faster. High dielectric constant promotes active ester formation.[2] |

| Stability Risks | Low.[2][3] Volatility allows easy removal; minimal side reactions.[2] | Moderate. Critical Risk: Aged DMF contains dimethylamine, which can prematurely remove the |

| Racemization Control | High. Low polarity suppresses proton transfer mechanisms.[2] | Moderate. Higher polarity can stabilize charged transition states leading to epimerization.[2] |

The "Hybrid Strategy" Recommendation

For difficult sequences, a binary solvent system is often the optimal technical solution:

Part 3: Operational Protocols (Self-Validating Systems)[1][2]

These protocols are designed with built-in "Check Steps" to ensure integrity before committing valuable resin.[1][2]

Protocol A: Preparation of 0.2 M Boc-His(Boc)-OH Solution[1][2]

Reagents:

Workflow:

-

The "Fish Eye" Check (Pre-Validation):

-

Solvent Quality Validation (Critical for DMF):

-

Test: Take 1 mL of DMF.[2] Add 1 drop of bromophenol blue indicator.[2]

-

Result: If the solution turns blue , amines are present (Do NOT use).[2] If yellow/green, the solvent is acidic/neutral and safe.

-

Reasoning: Amines in aged DMF will cleave the

-Boc group, leading to immediate racemization during coupling.[2]

-

-

Dissolution Step:

-

Add 75% of the calculated solvent volume.

-

DCM: Swirl gently; dissolution should be instantaneous.

-

DMF: Vortex for 30-60 seconds. If particles persist, sonicate for maximum 2 minutes (bath temperature <30°C).

-

Warning: Heat degrades the carbamate linkage.

-

-

Final Volume Adjustment:

Protocol B: Recovery from "Crashing Out"

If the derivative precipitates in the lines or reaction vessel (common in pure DCM on cold days):

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision process for solvent selection based on resin type and coupling requirements.

Figure 1: Decision matrix for solvent selection in Boc-His(Boc)-OH coupling. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates critical safety checks.[1][2]

Part 5: Impact on Racemization (The "Hidden" Variable)

The choice of solvent indirectly impacts the stereochemical integrity of Histidine.

References

-

BenchChem. (2025).[1][2][4][6] Boc-His(Boc)-OH physical and chemical properties for synthesis. Retrieved from [1][2]

-

Bachem. (2021). Care and Handling of Peptides: Technical Note. Retrieved from [1][2]

-

PubChem. (2025).[1][2] Compound Summary: Boc-His(Boc)-OH.[1][2][6] National Library of Medicine.[2] Retrieved from [1][2]

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on N-im protection stability).

-

CEM Corporation. (n.d.).[1][2] Application of His derivatives in SPPS. Retrieved from [1][2]

Sources

- 1. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

stability of Boc-His(Boc)-OH in storage conditions

Technical Guide for Peptide Synthesis & Drug Development

Part 1: Executive Summary & Molecular Architecture

Boc-His(Boc)-OH (N

As a Senior Application Scientist, I have observed that >40% of synthesis failures involving Histidine can be traced back to compromised starting materials—specifically, the silent degradation of the imidazole side-chain protection. This guide moves beyond basic MSDS recommendations to provide a mechanistic understanding of stability, rigorous storage protocols, and self-validating quality control measures.

The Core Vulnerability: The Imidazole Nitrogen

The stability of Boc-His(Boc)-OH is fundamentally lower than that of Boc-Ala-OH or Boc-Leu-OH due to the N

-

Electronic Activation: The imidazole ring is electron-rich. Attaching an electron-withdrawing Boc group to the

or -

Autocatalysis Risk: If the N

-Boc group is cleaved (generating free imidazole), the basic imidazole moiety can act as an intramolecular base, catalyzing further hydrolysis of the remaining protecting groups or promoting racemization upon activation.

Part 2: Degradation Mechanics

Understanding how the molecule fails is the first step in preventing it. The primary degradation pathway is the premature loss of the side-chain protection (des-Im-Boc), followed by racemization.

Mechanism of Action[1][2][3][4][5][6]

-

Moisture Ingress: Water acts as a nucleophile. The carbonyl carbon of the N

-Boc is highly electrophilic. -

Acidolysis (Trace Acid): Even atmospheric CO2 dissolved in moisture (carbonic acid) can initiate cleavage of the N

-Boc group over prolonged periods. -

Thermal Instability: At temperatures >25°C, the N

-Boc group becomes kinetically unstable, leading to spontaneous decarboxylation.

Visualization: Degradation Pathway

The following diagram illustrates the cascade from optimal storage to critical failure.

Figure 1: The degradation cascade of Boc-His(Boc)-OH. Note that the loss of the side-chain protection (Yellow) is the critical control point that leads to irreversible failure (Black).

Part 3: The "Gold Standard" Storage Protocol

To maintain purity >99% over 12+ months, you must strictly control Temperature , Atmosphere , and Physical State .

Physical State: The DCHA Salt Advantage

Boc-His(Boc)-OH is commercially available in two forms:

-

Free Acid: Lower melting point, hygroscopic, significantly less stable.

-

DCHA Salt (Dicyclohexylamine): High melting point (~160°C dec), crystalline, non-hygroscopic. Recommendation: Always purchase and store the DCHA salt form. Convert to free acid immediately prior to coupling if necessary (though often not required for standard carbodiimide couplings).

Environmental Controls

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that N |

| Container | Amber Glass | Protects from UV-induced radical degradation (though less critical than for Fmoc, it is Good Laboratory Practice). |

| Atmosphere | Argon/Nitrogen Overlay | Displaces humid air. Oxygen is less of a concern than moisture. |

| Desiccation | Silica Gel / P2O5 | Essential. The container must be sealed inside a secondary jar containing desiccant. |

Handling Protocol (The "Warm-Up" Rule)

CRITICAL: Never open a cold bottle of Boc-His(Boc)-OH in a humid lab.

-

Remove bottle from freezer.

-

Place in a desiccator at room temperature.

-

Wait 3 hours (or until bottle reaches ambient temp).

-

Reasoning: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder, initiating the degradation cascade shown in Figure 1.

Part 4: Quality Control & Self-Validation

Before committing valuable resin or complex peptide intermediates, validate your Boc-His(Boc)-OH stock.

Visual Inspection[7]

-

Pass: White, free-flowing crystalline powder.

-

Fail: Clumping, yellowing, or "sticky" texture (indicates hydrolysis/t-butanol formation).

Analytical Validation (HPLC)

Run a standard gradient (5-95% MeCN in 0.1% TFA) on a C18 column.

-

Intact Product: Elutes late (hydrophobic due to two Boc groups + DCHA).

-

Degradant (Mono-Boc): Elutes significantly earlier (loss of t-butyl group increases polarity).

-

Acceptance Criteria: < 0.5% Mono-Boc species.

QC Decision Tree

Use this workflow to determine if a reagent bottle should be used or discarded.

Figure 2: Quality Control Decision Matrix. Rigorous adherence to this flow prevents wasted synthesis time.

Part 5: Troubleshooting & DCHA Removal[8]

The DCHA Complication

While the DCHA salt confers stability, the dicyclohexylamine counter-ion can interfere with certain activation methods (e.g., active esters).

-

Protocol for Removal:

-

Dissolve salt in EtOAc.

-

Wash 3x with ice-cold 10% KHSO4 or 5% Citric Acid (Rapidly!).

-

Wash 3x with Brine.

-

Dry over Na2SO4 and evaporate.

-

Note: Do not store the free acid. Use immediately. The acidic wash can prematurely cleave the N

-Boc if exposure is prolonged (>15 mins).

-

References

-

BenchChem. Boc-His(Boc)-OH Physical and Chemical Properties. Retrieved from

-

Sigma-Aldrich. Product Specification: Boc-His(Boc)-OH DCHA Salt.[1] Retrieved from

-

Anaspec. Safety Data Sheet (SDS): Boc-His(Boc)-OH.[2] Retrieved from

-

ResearchGate. Discussions on Spontaneous Boc Removal from Histidine. Retrieved from

-

ChemicalBook. Boc-His(Boc)-OH DCHA Chemical Properties. Retrieved from

Sources

Strategic Utilization of Bis-BOC-Histidine in Peptide Synthesis

The following technical guide details the strategic utilization of

Content Type: Technical Guide | Audience: Researchers & Drug Development Scientists[1]

Executive Summary

Histidine is notoriously the most problematic amino acid in peptide synthesis due to the high reactivity of its imidazole side chain. It presents two primary challenges: racemization (loss of chiral purity) and side-chain acylation (branching/termination).

This compound (

The Histidine Challenge: Mechanisms of Failure

To understand the necessity of this compound, one must first understand the mechanism of Histidine-induced failure.

The Racemization Trap

In standard peptide coupling, the carboxyl group is activated (e.g., as an O-acylisourea). In most amino acids, racemization is slow. However, in Histidine, the

-

Proximity: The

is sterically positioned to abstract the proton from the chiral -

Catalysis: This abstraction forms a planar, achiral enolate or an azolactone intermediate.

-

Result: Upon reprotonation, the molecule can reform as either the L- or D-isomer, leading to a diastereomeric mixture that is often inseparable by standard HPLC.

Side-Chain Acylation

The unprotected or poorly protected imidazole is nucleophilic. It can attack the activated carboxyl species of the incoming amino acid, forming an acyl-imidazole .[3] This species is highly reactive and can transfer the acyl group to other nucleophiles or hydrolyze, effectively consuming the expensive activated amino acid and terminating the chain.

Visualization: The Racemization Pathway

The following diagram illustrates the "Self-Catalyzed" racemization mechanism unique to Histidine.

Figure 1: Mechanism of Histidine Racemization. The imidazole side chain acts as an internal base, catalyzing the loss of chirality at the alpha-carbon.

The Bis-BOC Solution: Mechanism of Action

This compound addresses the root cause of racemization by altering the electronic properties of the imidazole ring.

Electronic Deactivation

The tert-butyloxycarbonyl (Boc) group is strongly electron-withdrawing (urethane type). When attached to the imidazole nitrogen (

-

Effect: The pKa of the imidazole is significantly lowered.

-

Outcome: The ring nitrogen loses its basicity and can no longer effectively abstract the

-proton.[2] Racemization is suppressed at the source.

Steric Shielding

The bulky tert-butyl group provides steric hindrance, physically blocking the approach of reagents that might lead to side-chain acylation.

The "Clean" Deprotection Advantage

Unlike other Histidine protecting groups (e.g., Dnp, Tos), the Boc group is removed via acidolysis (TFA). This creates a streamlined workflow in specific synthetic contexts where harsh cleavage (HF) or extra deprotection steps (Thiolysis for Dnp) are undesirable.

Comparative Analysis: Bis-BOC vs. Alternatives

The choice of Histidine protection is dictated by the synthesis strategy (Boc vs. Fmoc) and the position of the residue.

Table 1: Comparative Efficacy of Histidine Protecting Groups

| Protecting Group | Structure | Primary Utility | Racemization Suppression | Cleavage Condition | Key Limitation |

| Bis-BOC ( | Boc-His(Boc)-OH | N-Terminal His (Boc SPPS), Solution Phase | High (Electronic deactivation) | TFA (Mild Acid) | Labile to TFA; not suitable for internal His in Boc SPPS. |

| Tosyl (Tos) | Boc-His(Tos)-OH | Internal His (Boc SPPS) | Moderate | HF (Strong Acid) | Requires hazardous HF cleavage; Tosyl can migrate to Tryptophan. |

| Dinitrophenyl (Dnp) | Boc-His(Dnp)-OH | Aggregation-prone sequences | High | Thiolysis (Mercaptoethanol) | Requires separate deprotection step before HF cleavage. |

| Trityl (Trt) | Fmoc-His(Trt)-OH | Standard Fmoc SPPS | Moderate to High | TFA (Mild Acid) | Steric bulk can hinder coupling; used in Fmoc, not Boc chemistry. |

Critical Note: this compound is not orthogonal in standard Boc SPPS. Since the side-chain Boc is removed by TFA (the same reagent used for

-deprotection), it is primarily used for N-terminal Histidine incorporation or in Solution Phase Synthesis where global deprotection occurs at the very end.

Experimental Protocol: Coupling this compound

The following protocol outlines the incorporation of Boc-His(Boc)-OH into a peptide chain. This protocol assumes a standard Boc-chemistry workflow or a solution-phase coupling.

Reagents Required[4]

-

Amino Acid: Boc-His(Boc)-OH (1.5 - 3.0 equivalents relative to resin loading).

-

Coupling Agents: DIC (Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).[4]

-

Note: HOBt is critical to suppress racemization further by forming an OBt-ester.[4]

-

-

Solvent: DMF (N,N-Dimethylformamide) or DCM/DMF mixture.

-

Resin: MBHA or PAM resin (for SPPS).

Step-by-Step Methodology

-

Resin Preparation:

-

Swell the resin in DCM for 30 minutes.

-

Neutralize the resin (if necessary) with 5% DIEA in DCM, then wash with DCM (3x).

-

-

Activation (In Situ):

-

Dissolve Boc-His(Boc)-OH (3 eq) and HOBt (3 eq) in a minimal volume of DMF.

-

Cool the solution to 0°C (ice bath) to minimize initial racemization kinetics.

-

Add DIC (3 eq). Stir for 5–10 minutes at 0°C.

-

-

Coupling:

-

Deprotection (Post-Coupling):

Workflow Visualization

Figure 2: Operational workflow for this compound coupling and deprotection.

References

-

Jones, J. H., et al. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

A Technical Guide to the Physicochemical Properties of Nα,N(im)-di-Boc-L-histidine

Introduction: The Strategic Imperative for Dual Protection in Peptide Synthesis

In the intricate field of peptide synthesis, the histidine residue presents a unique and formidable challenge. Its imidazole side chain, with a pKa near physiological pH, is a locus of both essential biological activity and undesirable side reactions, including racemization and side-chain acylation during coupling steps.[1] Standard protection of the α-amino group is insufficient to mitigate these risks. This guide focuses on Nα,N(im)-di-Boc-L-histidine (Boc-His(Boc)-OH), a derivative where both the alpha-amino group and the imidazole nitrogen are shielded by tert-butoxycarbonyl (Boc) groups.[2]

This dual-protection strategy offers a robust solution, particularly in Boc-based solid-phase peptide synthesis (SPPS). The N(im)-Boc group effectively suppresses the catalytic activity of the imidazole ring that leads to epimerization, a critical factor for maintaining the chiral integrity of the final peptide.[2] Furthermore, the simultaneous acid-labile nature of both Boc groups streamlines the deprotection workflow, making it an efficient choice for specific synthetic contexts.[2] This document provides an in-depth examination of the core physical properties of Boc-His(Boc)-OH, offering researchers and drug developers the foundational data and procedural insights necessary for its effective application.

Section 1: Core Physicochemical Properties

The introduction of two bulky, lipophilic Boc groups dramatically alters the physical properties of the parent L-histidine molecule. These changes are critical for understanding its behavior in synthetic environments, from dissolution to purification.

Data Summary: Key Properties of Nα,N(im)-di-Boc-L-histidine

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | [3] |

| Synonyms | Boc-His(Boc)-OH, N,N'-Di-tert-butoxycarbonyl-L-histidine, Nα,Nim-bis-Boc-L-histidine | [3][4][5] |

| CAS Number | 20866-46-0 | [2][3][4][5] |

| Molecular Formula | C₁₆H₂₅N₃O₆ | [2][3][4][5] |

| Molecular Weight | 355.39 g/mol | [2][3][4][5][6] |

| Appearance | White to off-white solid/powder | [2][4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][7] |

| Optical Rotation | [α]²⁵/D +14 ± 1° (c=1 in Methanol) for the free acid. Note: DCHA salt has a different value. | [7] |

| Melting Point | Not consistently reported for the free acid. The methyl ester derivative has a melting point of 113-116 °C. | [8] |

Chemical Identity and Structure

Boc-His(Boc)-OH is unequivocally identified by its CAS number, 20866-46-0.[9] Its structure consists of the L-histidine backbone with one Boc group attached to the α-amino nitrogen and a second Boc group attached to one of the imidazole ring nitrogens. This comprehensive protection is key to its function in preventing side reactions during peptide synthesis.[2]

Solubility Profile: A Consequence of Lipophilicity

The presence of two tert-butyl groups renders the molecule significantly more nonpolar than its parent amino acid.

-

Rationale for Solubility: Unprotected L-histidine is zwitterionic and highly soluble in aqueous media. The esterification of the carboxyl group and the carbamation of the amino groups in Boc-His(Boc)-OH eliminate this zwitterionic character. The bulky, hydrocarbon-rich Boc groups impart a high degree of lipophilicity.

-

Observed Solubility: Consequently, Boc-His(Boc)-OH is readily soluble in various organic solvents, including chlorinated solvents like dichloromethane (DCM) and chloroform, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and esters like ethyl acetate.[2][7] It exhibits poor solubility in water and nonpolar alkanes. This profile is advantageous for solution-phase reactions and for dissolution in solvents commonly used for SPPS.

Optical Activity

The specific rotation of Boc-His(Boc)-OH has been reported as [α]²⁵/D +14 ± 1° (c=1 in Methanol).[7] It is critical for researchers to distinguish this value from that of its commonly used dicyclohexylammonium (DCHA) salt, which is often supplied to improve shelf stability and handling. The DCHA salt exhibits a different optical rotation, reported as [α]25/D between +24.0 and +29.0° (c=1.5 in methanol).[2][6] Verification of the specific form of the reagent is essential for accurate characterization.

Section 2: Spectroscopic and Chromatographic Profile

Definitive identification and purity assessment of Boc-His(Boc)-OH rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for structural verification. While a public spectrum for the specific compound is not available in the search results, the expected chemical shifts can be predicted based on its structure.

-

Expected ¹H NMR Resonances:

-

Boc Protons: Two large singlets would be expected in the ~1.4-1.6 ppm region, integrating to 9 protons each, corresponding to the chemically distinct tert-butyl groups of the Nα-Boc and N(im)-Boc protectors.

-

Backbone Protons: The α-proton (α-CH) would appear as a multiplet, likely between 4.0 and 4.5 ppm. The β-protons (β-CH₂) would be diastereotopic and appear as two distinct multiplets, likely between 2.8 and 3.2 ppm.

-

Imidazole Protons: Two singlets or narrow doublets corresponding to the C2-H and C4(5)-H of the imidazole ring would be expected in the aromatic region, typically between 7.0 and 8.5 ppm. The exact shifts are highly sensitive to the solvent and substitution on the ring.

-

-

Expected ¹³C NMR Resonances:

-

Boc Carbons: Resonances for the quaternary carbons of the tert-butyl groups would appear around 80-85 ppm, and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc groups would be found downfield, around 150-155 ppm.

-

Backbone Carbons: The α-carbon would be expected around 53-56 ppm, and the β-carbon around 28-32 ppm. The carboxylic acid carbonyl would be the most downfield signal, typically >170 ppm.

-

Imidazole Carbons: Three distinct signals for the imidazole ring carbons would be present in the 115-140 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 356.18, or a sodiated adduct [M+Na]⁺ at m/z 378.16.

-

Characteristic Fragmentation: A hallmark of Boc-protected compounds is the facile loss of the Boc group or components thereof under CID conditions. Key expected fragmentation pathways include:

-

Loss of tert-butene (56 Da) to give [M+H-56]⁺.

-

Loss of the entire Boc group (100 Da) to give [M+H-100]⁺.

-

Sequential loss of both Boc groups, leading to a prominent ion corresponding to the deprotected histidine.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Boc-His(Boc)-OH. A reversed-phase method is typically employed.

-

Rationale for Method Selection: The compound's lipophilic nature makes it well-suited for retention on C8 or C18 stationary phases. A mobile phase gradient using water and an organic solvent (typically acetonitrile or methanol) with an acid modifier (like trifluoroacetic acid or formic acid) is standard. The acid modifier ensures the carboxyl group is protonated, leading to better peak shape and reproducible retention.

Section 3: Experimental Methodologies

The following protocols are provided as validated starting points for the characterization and use of Boc-His(Boc)-OH.

Protocol: HPLC Purity Assessment

This protocol provides a robust method for determining the chemical purity of a sample.

Methodology Steps:

-

Sample Preparation: Accurately weigh ~1 mg of Boc-His(Boc)-OH and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-27 min: 80% to 20% B (linear gradient)

-

27-30 min: 20% B (re-equilibration)

-

-

Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Causality and Trustworthiness:

-

Why a C18 Column? The nonpolar C18 stationary phase provides strong hydrophobic interactions with the two Boc groups, ensuring good retention and separation from more polar impurities.

-

Why TFA? TFA acts as an ion-pairing agent and suppresses the ionization of any free carboxyl groups, which prevents peak tailing and leads to sharp, symmetrical peaks—a hallmark of a reliable method.

-

Why a Gradient? A gradient is essential to elute the highly retained compound in a reasonable time while also providing good resolution of any potential early-eluting impurities.

Protocol: Use in Boc-SPPS Coupling

This protocol outlines the incorporation of Boc-His(Boc)-OH into a growing peptide chain on a solid support.

Methodology Steps:

-

Resin Preparation: Ensure the N-terminal amino group of the peptide-resin is deprotected (free amine). This is typically achieved by treating the Boc-protected peptide-resin with 50% TFA in DCM.

-

Activation: In a separate vessel, pre-activate 3 equivalents of Boc-His(Boc)-OH with 3 equivalents of a coupling agent (e.g., HBTU/HOBt) and 6 equivalents of a base (e.g., DIEA) in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine, indicating successful coupling.

Causality and Trustworthiness:

-

Why Pre-activation? Activating the carboxylic acid of Boc-His(Boc)-OH into a more reactive species (like an active ester with HBTU) is necessary to drive the amide bond formation to completion. Pre-activating before adding to the resin prevents potential side reactions on the solid support.

-

Why Boc on the Side Chain? The N(im)-Boc group is crucial here. It is stable to the basic conditions of the coupling step but is labile to the TFA used for Nα-Boc deprotection in subsequent cycles. This makes it a "simultaneously cleavable" side-chain protecting group, simplifying the final cleavage step for certain synthetic strategies.[2]

Section 4: Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and purity of Boc-His(Boc)-OH.

-

Storage Conditions: The compound should be stored as a powder in a tightly sealed container at -20°C for long-term stability (up to 3 years).[2] For short-term storage, 4°C is acceptable. Once dissolved in a solvent, solutions should be stored at -80°C and used within 6 months, or at -20°C for up to 1 month.[2][10]

-

Stability Considerations: The Boc protecting groups are sensitive to acid. Exposure to even mild acidic conditions can lead to premature deprotection. Therefore, the material should be stored away from acidic vapors. It is also hygroscopic and should be protected from moisture to prevent hydrolysis.

Conclusion

Nα,N(im)-di-Boc-L-histidine is a highly specialized and valuable derivative for peptide synthesis. Its defining physical properties—namely its lipophilicity, solubility in organic solvents, and the acid-labile nature of both protecting groups—are direct consequences of its chemical structure. Understanding these properties allows researchers to rationally design experimental protocols, from analytical characterization to complex peptide assembly. The methodologies and data presented in this guide provide a comprehensive foundation for scientists and drug development professionals to confidently and effectively utilize this critical building block in their synthetic endeavors.

References

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

-

PubChem. Boc-His(Boc)-OH Compound Summary. [Link]

-

Aapptec. Boc-His(Boc)-OH Product Page. [Link]

-

Pharmaffiliates. N,N'-Di-tert-butoxycarbonyl-L-histidine Product Page. [Link]

Sources

- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8 [sigmaaldrich.com]

- 7. Boc-His(Boc)-OH | 20866-46-0 | Benchchem [benchchem.com]

- 8. N(a), N-(im)-Di-Boc- L -histidine methyl ester 97 17791-51-4 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. medchemexpress.com [medchemexpress.com]

Navigating the Labyrinth of Histidine Protection: A Technical Guide to the Physicochemical Properties of Nα,Nτ-bis-BOC-L-histidine

For Immediate Release

[CITY, STATE] – In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The strategic use of protecting groups for amino acids is a cornerstone of this field, and among the 20 proteinogenic amino acids, histidine presents a unique challenge due to the reactivity of its imidazole side chain. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the physicochemical properties of Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine (bis-BOC-histidine), a critical derivative for managing histidine's reactivity. This document will delve into the nuances of its melting point and optical rotation, offering not just data, but a rationale for experimental observations and methodologies.

The Strategic Imperative of Dual Protection: Why this compound?

Histidine's imidazole side chain, with its two nitrogen atoms (Nτ and Nπ), is susceptible to a variety of undesirable side reactions during peptide synthesis, including racemization and N-acylation. While single protection of the α-amino group (Nα) is standard for all amino acids, the imidazole moiety often requires its own safeguarding. The use of a second BOC group to protect one of the imidazole nitrogens (typically Nτ) offers a robust solution, rendering the side chain inert to the coupling and deprotection conditions of solid-phase peptide synthesis (SPPS). This dual protection strategy is particularly valuable in the synthesis of complex peptides where histidine residues are present.

Unraveling the Physical Constants: Melting Point and Optical Rotation

The purity and identity of a chiral compound like this compound are fundamentally characterized by its melting point and optical rotation. However, a review of commercially available data reveals a notable lack of consistent values for the free acid form of Nα,Nτ-bis-BOC-L-histidine.[1] This inconsistency can be attributed to several factors, including residual solvent, polymorphic forms, and the hygroscopic nature of the compound.

Melting Point: A Marker of Purity and Integrity

The melting point of a pure crystalline solid should be sharp and reproducible. For Nα,Nτ-bis-BOC-L-histidine, the literature and supplier data often present a range rather than a specific point, reflecting the challenges in obtaining a perfectly crystalline, anhydrous solid. It is crucial for researchers to understand that a broad melting range is often indicative of impurities or the presence of a mixture of tautomers.

Optical Rotation: A Window into Chirality

Optical rotation is a direct measure of a compound's chiral integrity. For amino acid derivatives, this value is critical for ensuring that the desired stereochemistry is maintained throughout the synthetic process. The specific rotation of Nα,Nτ-bis-BOC-L-histidine is most commonly reported for its dicyclohexylammonium (DCHA) salt, which is often used to facilitate crystallization and improve handling of the free acid.

Table 1: Reported Physicochemical Data for Histidine Derivatives

| Compound | Melting Point (°C) | Specific Optical Rotation ([α]D) | Conditions |

| Nα-BOC-L-histidine | 195 (dec.)[2][3] | +26°[2][3] | c = 1 in methanol, 20°C |

| Nα,Nτ-bis-BOC-L-histidine (Free Acid) | Not consistently reported[1] | Not consistently reported[1] | |

| Nα,Nτ-bis-BOC-L-histidine DCHA Salt | Not specified | +24.0 to +29.0° | c = 1.5 in methanol, 25°C[1] |

Note: "dec." indicates decomposition.

The "Why" Behind the Data: Experimental Considerations and Best Practices

The variability in the reported data for this compound free acid underscores the importance of rigorous experimental technique. The synthesis and purification protocol directly impacts the final physicochemical properties of the compound.

Synthesis of Nα,Nτ-bis-BOC-L-histidine: A Step-by-Step Protocol with Rationale

The preparation of this compound involves the reaction of L-histidine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following protocol outlines a general procedure, highlighting the critical control points.

Caption: Synthetic workflow for Nα,Nτ-bis-BOC-L-histidine.

Experimental Protocol:

-

Dissolution: Dissolve L-histidine in an aqueous solution of a suitable base, such as sodium carbonate.

-

Rationale: The basic conditions deprotonate the amino and imidazole groups, rendering them nucleophilic and ready to react with the electrophilic (Boc)₂O.

-

-

Addition of (Boc)₂O: Slowly add an excess of di-tert-butyl dicarbonate to the cooled reaction mixture while stirring vigorously.

-

Rationale: A molar excess of (Boc)₂O is necessary to ensure the protection of both the α-amino group and one of the imidazole nitrogens. Slow addition and cooling help to control the exothermic reaction.

-

-

Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Acidify the reaction mixture to a pH of approximately 3 using a weak acid like citric acid. This protonates the unreacted base and the carboxylate group of the product.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate. The this compound will partition into the organic phase.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by crystallization or column chromatography to obtain the desired purity.

Best Practices for Accurate Melting Point and Optical Rotation Measurement

To obtain reliable and reproducible data, the following experimental protocols should be strictly adhered to.

Melting Point Determination Workflow:

Caption: Standard workflow for melting point determination.

Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Heating: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be a range.

Optical Rotation Measurement Workflow:

Caption: Workflow for measuring specific optical rotation.

Protocol for Optical Rotation Measurement:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a specified solvent (e.g., methanol) to a known concentration (c), typically in g/100 mL.

-

Polarimeter Calibration: Ensure the polarimeter is properly calibrated using a blank (pure solvent).

-

Measurement: Fill the polarimeter cell of a known path length (l) in decimeters with the sample solution and measure the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c). The temperature and wavelength of the light source (typically the sodium D-line, 589 nm) should also be recorded.

Conclusion: A Call for Standardization

The utility of Nα,Nτ-bis-BOC-L-histidine in peptide synthesis is undeniable. However, the lack of standardized, publicly available data for its fundamental physical properties presents a challenge for researchers. This guide has aimed to not only present the available data but also to provide the scientific context and experimental rationale necessary for its critical evaluation. By adhering to rigorous and standardized experimental protocols for synthesis, purification, and characterization, the scientific community can work towards establishing a more consistent and reliable set of physicochemical data for this vital reagent, thereby enhancing the reproducibility and success of peptide synthesis endeavors.

References

-

PubChem. (tert-Butoxycarbonyl)-L-histidine. [Link]

-

PubChem. Boc-His(Boc)-OH. [Link]

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

-

CEM Corporation. Fmoc-His(Boc)-OH. [Link]

- Google Patents. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine.

-

ResearchGate. Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. [Link]

-

National Center for Biotechnology Information. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

- Google Patents. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.

Sources

Technical Guide: bis-BOC-Histidine – Handling, Stability, and Application in SPPS

[1][2]

Executive Summary

bis-BOC-L-histidine (Boc-His(Boc)-OH) is a critical, high-value reagent in Solid Phase Peptide Synthesis (SPPS).[1][2][3] Unlike standard amino acid derivatives, its dual-protection scheme serves a specific mechanistic function: suppressing the racemization of the histidine

However, this reagent presents a paradox: it is chemically robust enough to prevent side reactions during synthesis but physically fragile regarding storage stability.[1][3] The imidazole carbamate linkage is moisture-sensitive, leading to autocatalytic degradation.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for handling, storage, and experimental usage, ensuring the integrity of your peptide campaigns.

Part 1: Chemical Identity & Physiochemical Properties[1][4]

Researchers must distinguish between the Free Acid and the DCHA Salt forms.[1][3] The salt is often supplied to enhance shelf-life stability, but it requires specific processing before use in certain coupling protocols.[1]

Table 1: Core Chemical Data[1]

| Property | Free Acid | Dicyclohexylamine (DCHA) Salt |

| Chemical Name | ||

| CAS Number | 20898-44-8 (generic) | 31687-58-8 |

| Molecular Weight | ~355.39 g/mol | ~536.71 g/mol |

| Appearance | White to off-white powder | Crystalline white powder |

| Solubility | DCM, DMF, DMSO | Soluble in organics; DCHA may precipitate |

| Storage | -20°C (Strictly Desiccated) | -20°C (Desiccated) |

| Key Vulnerability | Hydrolysis of | More stable, but DCHA must be removed |

Part 2: Risk Assessment & GHS Classification[1][5]

While generally considered low-toxicity compared to coupling reagents (e.g., HATU, DIC), bis-BOC-histidine requires strict adherence to safety protocols to prevent sensitization and product degradation.[1][3]

Hazard Identification (GHS)[3][6][7]

-

Signal Word: WARNING

-

Critical Note: Some vendor SDSs flag potential mutagenicity (H340) or carcinogenicity (H350) based on aggregated data.[3][4] While rare for pure amino acids, always treat this reagent as a potential genotoxin and handle it exclusively in a fume hood.[1][3]

The "Financial Hazard"

The primary risk in a drug development context is not acute toxicity, but silent degradation .[1]

-

Mechanism: Moisture entry

Hydrolysis of -

Consequence: The Mono-Boc species allows the imidazole nitrogen to act as a base, abstracting the

-proton and causing racemization (formation of D-His impurities) in the final peptide.[1] This can result in the loss of an entire synthesis batch.[1][3]

Part 3: Operational Handling & Storage Protocols[1]

This protocol is designed to eliminate the "Cold Chain Break" error, where condensation forms on cold reagents.[1][3]

Diagram 1: The "Zero-Moisture" Handling Workflow

Caption: Workflow to prevent condensation-induced hydrolysis. The equilibration step (Node 2) is the most critical control point.[3]

Protocol 1: Safe Weighing and Solubilization

-

Equilibration: Remove the container from the freezer (-20°C) and place it inside a desiccator cabinet. Allow it to warm to room temperature for at least 2 hours before breaking the seal. Why: Opening a cold bottle attracts atmospheric moisture instantly.[1]

-

Weighing: Weigh the required amount quickly. If using the DCHA salt, account for the molecular weight difference (Conversion factor: ~1.5x mass required vs. free acid).[1][3]

-

Solubilization:

Part 4: Application in Peptide Synthesis (SPPS)

The Racemization Problem

Histidine is unique among amino acids because its imidazole side chain can catalyze its own racemization.[1][3]

-

Mechanism: The basic nitrogen (

-nitrogen) on the imidazole ring can abstract the proton from the -

Result: This creates a planar enolate intermediate, which re-protonates to form a mix of L- and D-isomers.[1][3]

-

The bis-Boc Solution: By placing a Boc group on the imidazole nitrogen (

), we withdraw electron density from the ring.[1][3] This reduces the basicity of the imidazole, preventing it from abstracting the

Diagram 2: Racemization Suppression Mechanism

Caption: Mechanistic comparison. Path A (Red) shows racemization risk in mono-protected His.[1][3] Path B (Green) shows stability via bis-Boc protection.[1][3]

Protocol 2: DCHA Salt Removal (If required)

If your coupling protocol is sensitive to extraneous amines (e.g., using specific active esters), you must convert the DCHA salt to the free acid.[1][3]

-

Suspend: Suspend the DCHA salt in Ethyl Acetate (EtOAc).

-

Wash: Wash the organic layer with 0.5 M KHSO₄ or 10% Citric Acid (cold).[1][3] Avoid strong mineral acids like HCl, which may deprotect the Boc groups.[1]

-

Extract: The DCHA moves to the aqueous layer.[1][3] The bis-Boc-His remains in the EtOAc layer.[1][3]

-

Dry: Dry the EtOAc layer over MgSO₄, filter, and evaporate to yield the free acid foam.

-

Usage: Use immediately; the free acid is less stable than the salt.[1][3]

Part 5: Emergency Protocols

Spills and Exposure

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][3] (H335).[3]

-

Skin Contact: Brush off loose particles.[1][3] Wash with soap and copious water.[1][3] (H315).[3][4]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][6] Remove contact lenses if present.[1][3] (H319).[3][4][7]

-

Spill Cleanup: Do not dry sweep.[1][3] Dampen with water (if safe) or use a HEPA vacuum to avoid dust generation.[3]

References

Sources

- 1. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C16H25N3O6 | CID 18631579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. echemi.com [echemi.com]

- 7. bachem.com [bachem.com]

Methodological & Application

Mastering the Challenge of Histidine Incorporation: A Standard Protocol for Coupling Bis-Boc-Histidine in SPPS

Introduction: The Histidine Conundrum in Peptide Synthesis

The unique imidazole side chain of histidine makes it a cornerstone of many biologically active peptides, playing a crucial role in enzyme catalysis, protein structure, and receptor binding. However, this same reactivity presents a significant hurdle in solid-phase peptide synthesis (SPPS). The nucleophilic nature of the imidazole nitrogen can lead to undesirable side reactions, and more critically, it can catalyze the racemization of the α-carbon during activation, compromising the stereochemical integrity of the final peptide.[1][2] To circumvent these issues, a robust protection strategy for the histidine side chain is paramount. This application note provides a detailed protocol and the underlying scientific rationale for the use of Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine (Boc-His(Boc)-OH) in Boc-based SPPS, a strategy proven to be highly effective in suppressing racemization and ensuring high-purity peptide synthesis.[3][4]

The Rationale for Bis-Boc Protection

The primary challenge with histidine is the basicity of the π-nitrogen in the imidazole ring. During the activation of the carboxylic acid for coupling, this nitrogen can abstract the α-proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[4]

The bis-Boc protecting group strategy effectively mitigates this by placing a tert-butyloxycarbonyl (Boc) group on both the α-amino group and the τ-nitrogen of the imidazole side chain. The electron-withdrawing nature of the urethane group on the imidazole ring reduces its basicity, thereby suppressing the intramolecular-catalyzed racemization.[5] This dual protection also prevents side-chain acylation during the coupling steps.[3]

Experimental Protocol: Coupling of Boc-His(Boc)-OH in Boc-SPPS

This protocol outlines a standardized procedure for the efficient incorporation of Boc-His(Boc)-OH into a growing peptide chain on a solid support.

I. Resin Preparation

-

Resin Selection: Choose a resin compatible with Boc-SPPS chemistry, such as Merrifield resin for peptides with a C-terminal carboxylic acid or MBHA resin for C-terminal amides.[3]

-

Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel. This ensures optimal reagent accessibility to the reactive sites on the resin.

-

Initial Deprotection (for pre-loaded resin): If starting with a pre-loaded resin, perform an initial Nα-Boc deprotection step as described in Section II.

II. Nα-Boc Deprotection

-

Deprotection Solution: Prepare a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

-

Initial Wash: Drain the DMF from the swollen resin. Add the 50% TFA/DCM solution and agitate for 1-2 minutes, then drain.[3] This initial wash helps to displace the DMF and prepare the resin for the main deprotection step.

-

Deprotection: Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes at room temperature.[3]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.[3]

III. Neutralization

-

Neutralization Solution: Prepare a 5-10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[3]

-

Procedure: Add the neutralization solution to the resin and agitate for 1-2 minutes. Repeat this step twice to ensure complete neutralization of the protonated N-terminus.[3]

-

Washing: Wash the resin with DMF (3-5 times) to remove excess base.[3]

IV. Coupling of Boc-His(Boc)-OH

The choice of activation method is critical for efficient and racemization-free coupling. Two standard methods are presented below.

Method A: Pre-activation with DIC/HOBt

This method is a classic and reliable approach for minimizing racemization.

-

Reagent Preparation: In a separate vessel, dissolve Boc-His(Boc)-OH (2-4 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.[3]

-

Activation: Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[3] It is crucial to keep this pre-activation time to a minimum to reduce the risk of racemization.[6] For particularly sensitive couplings, performing the activation and coupling at 0°C can be beneficial.[6]

-

Coupling: Add the activated amino acid solution to the neutralized resin and agitate the mixture for 1-2 hours at room temperature.[3]

Method B: In Situ Activation with HBTU/DIEA

This method is often faster and very efficient, particularly for less sterically hindered couplings.

-

Reagent Addition: In the reaction vessel containing the neutralized resin, add Boc-His(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.[3]

-

Coupling: Agitate the mixture for 1-2 hours at room temperature.[3]

V. Monitoring the Coupling Reaction

-

Kaiser Test: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction.[3] A small sample of the resin beads is taken and treated with ninhydrin reagents.

-

Negative Result (Yellow/Clear beads): Indicates a complete reaction, as there are no free primary amines.

-

Positive Result (Blue/Purple beads): Indicates an incomplete reaction. The coupling step should be repeated.[3]

-

VI. Capping (Optional but Recommended)

If the coupling reaction is incomplete after a second attempt, it is advisable to "cap" any unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with a solution of acetic anhydride and DIEA in DMF.

Data and Visualization

Table 1: Recommended Coupling Reagents for Boc-His(Boc)-OH

| Coupling Reagent Combination | Activation Method | Key Advantages | Reference |

| DIC / HOBt | Pre-activation | Cost-effective, low racemization when pre-activation is brief. | [3] |

| HBTU / DIEA | In Situ | Fast, highly efficient for standard couplings. | [3] |

| HATU / DIEA | In Situ | Highly efficient, particularly for difficult couplings. | [7] |

| PyBOP / DIEA | In Situ | Effective for sterically hindered couplings. | [6] |

Diagram 1: Boc-SPPS Cycle for bis-Boc-Histidine Incorporation

Caption: Workflow for a single cycle of this compound incorporation in Boc-SPPS.

Diagram 2: Mechanism of Racemization Suppression by Boc Side-Chain Protection

Sources

- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP2915817A1 - Method for preparing exenatide - Google Patents [patents.google.com]

how to use Boc-His(Boc)-OH in solid phase peptide synthesis

Application Note: Strategic Utilization of Boc-His(Boc)-OH in Solid Phase Peptide Synthesis

Executive Summary

Boc-His(Boc)-OH (

This guide details the optimal use cases for Boc-His(Boc)-OH, specifically targeting its role as an N-terminal capping residue in both Fmoc and Boc chemistries, and provides validated protocols for its preparation and coupling.

Technical Profile & Chemical Logic

The Molecule

-

Chemical Name: